1-(Cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(Cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a cyclopropylmethyl group and a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of hydrazine with a suitable diketone or β-ketoester in the presence of a trifluoromethylating agent. The cyclopropylmethyl group can be introduced through subsequent alkylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrazole ring to its corresponding carboxylic acid derivative.
Reduction: Reduction of the trifluoromethyl group to a less electronegative group.
Substitution: Replacement of the cyclopropylmethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution reactions often involve nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the pyrazole ring, such as esters, amides, and other substituted pyrazoles.
Scientific Research Applications
1-(Cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has found applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrazole derivatives: Other pyrazole compounds with different substituents.
Trifluoromethylated compounds: Compounds containing the trifluoromethyl group in various positions.
Cyclopropylmethyl derivatives: Compounds with the cyclopropylmethyl group attached to different heterocyclic rings.
Uniqueness: What sets this compound apart is its combination of the cyclopropylmethyl and trifluoromethyl groups on the pyrazole ring, which can impart unique chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)7-3-6(8(15)16)13-14(7)4-5-1-2-5/h3,5H,1-2,4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPHHZFZKXWJRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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